Cas no 108605-66-9 (Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-)
![Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)- structure](https://it.kuujia.com/scimg/cas/108605-66-9x500.png)
108605-66-9 structure
Nome del prodotto:Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-
Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-
- traversianal
- (1R,3aR,4E,6aS,7S,9aR,10aR)-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d][8]annulene-4-carbaldehyde
- Dicyclopenta(a,d)cyclooctene-4-carboxaldehyde, 1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-, (1alpha,3abeta,4E,6aalpha,7beta,9abeta,10abeta)-(-)-
- NS00094890
- (1R,3aR,4E,6aS,7S,9aR,10aR)-3a-Hydroxy-7-isopropenyl-1,9a-dimethyl-3-oxo-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d][8]annulene-4-carbaldehyde
- 108605-66-9
- DTXSID40891818
- (1R,3R,4R,7R,8E,11S,12S)-7-hydroxy-1,4-dimethyl-6-oxo-12-prop-1-en-2-yltricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
- Q63399140
-
- Inchi: InChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1
- Chiave InChI: QXVAWAHULUVLPT-FHIBGDQLSA-N
- Sorrisi: O=CC1=CC[C@H]2[C@H](CC[C@]2(C)C[C@@H]2[C@@H](CC(=O)[C@]12O)C)C(=C)C |t:2,&1:5,6,9,12,13,17|
Proprietà calcolate
- Massa esatta: 316.203845
- Massa monoisotopica: 316.203845
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.143
- Punto di ebollizione: 458.9°C at 760 mmHg
- Punto di infiammabilità: 245.5°C
- Indice di rifrazione: 1.572
- PSA: 54.37000
- LogP: 3.47030
Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)- Letteratura correlata
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
108605-66-9 (Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-3a-hydroxy-1,9a-dimethyl-7-(1-methylethenyl)-3-oxo-,(1R,3aR,6aS,7S,9aR,10aR)-rel-(-)-) Prodotti correlati
- 2227704-33-6((1S)-1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-ol)
- 389073-58-9(N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylthiophene-2-carboxamide)
- 2126163-33-3(1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)
- 1157334-82-1(Ethanone, 1-[4-[[(2,3-dihydro-5-benzofuranyl)methyl]amino]-1-piperidinyl]-)
- 10099-60-2(Lanthanum sulfate hydrate)
- 303998-07-4(1-(3-CHLOROBENZYL)-3-([(2,2-DICHLOROACETYL)OXY]IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE)
- 1261980-13-5(2-chloro-5-(4-formylphenyl)benzoic Acid)
- 2098113-51-8(3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one)
- 865075-87-2(4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine)
- 53636-66-1(5-Chloro-pyridine-2,3-dicarboxylic Acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso